3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid
CAS No.: 1451391-99-3
Cat. No.: VC3013686
Molecular Formula: C8H7BF4O3
Molecular Weight: 237.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1451391-99-3 |
|---|---|
| Molecular Formula | C8H7BF4O3 |
| Molecular Weight | 237.95 g/mol |
| IUPAC Name | [3-fluoro-4-methoxy-5-(trifluoromethyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C8H7BF4O3/c1-16-7-5(8(11,12)13)2-4(9(14)15)3-6(7)10/h2-3,14-15H,1H3 |
| Standard InChI Key | CZPHNKXASONXJX-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C(=C1)F)OC)C(F)(F)F)(O)O |
| Canonical SMILES | B(C1=CC(=C(C(=C1)F)OC)C(F)(F)F)(O)O |
Introduction
Chemical Identity and Structural Properties
3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid, identified by CAS number 1451391-99-3, is an aromatic boronic acid with multiple functional groups strategically positioned on the phenyl ring. Its molecular formula is C8H7BF4O3, corresponding to a molecular weight of 237.95 g/mol. The compound features a phenyl ring with a boronic acid group (-B(OH)2), a fluorine atom at the 3-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 5-position.
Structural Identifiers
The following table summarizes the key structural identifiers for 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid:
| Parameter | Value |
|---|---|
| IUPAC Name | [3-fluoro-4-methoxy-5-(trifluoromethyl)phenyl]boronic acid |
| CAS Number | 1451391-99-3 |
| Molecular Formula | C8H7BF4O3 |
| Molecular Weight | 237.95 g/mol |
| Standard InChI | InChI=1S/C8H7BF4O3/c1-16-7-5(8(11,12)13)2-4(9(14)15)3-6(7)10/h2-3,14-15H,1H3 |
| Standard InChIKey | CZPHNKXASONXJX-UHFFFAOYSA-N |
| SMILES Notation | B(C1=CC(=C(C(=C1)F)OC)C(F)(F)F)(O)O |
| PubChem Compound ID | 57497271 |
This compound's structure is characterized by the presence of multiple halogen atoms, which significantly influence its reactivity and physical properties. The fluorine at position 3 and the trifluoromethyl group at position 5 confer electron-withdrawing properties, while the methoxy group at position 4 provides electron-donating characteristics, creating an electronically complex aromatic system.
Physical Properties
While specific physical property data for 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid is limited in the provided search results, based on the properties of similar boronic acids, it can be expected to appear as a white to pale yellow crystalline powder. Its melting point is likely influenced by the hydrogen bonding capabilities of the boronic acid group and the electronic effects of the fluorinated substituents on the ring.
Applications in Organic Synthesis
3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid has significant applications in organic synthesis, particularly in carbon-carbon bond formation reactions.
Cross-Coupling Reactions
The primary application of boronic acids like 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This powerful reaction allows for the formation of carbon-carbon bonds between the boronic acid and various organic halides or pseudo-halides under palladium catalysis. The multiple functional groups present in this compound make it valuable for creating structurally complex molecules with specific electronic properties.
Pharmaceutical Intermediates
The unique substitution pattern of 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid makes it particularly valuable in pharmaceutical research. The fluorine and trifluoromethyl groups can enhance metabolic stability, while the methoxy group can modulate electronic properties and provide a handle for further functionalization. These characteristics make the compound useful for the synthesis of drug candidates, especially those targeting conditions where fluorinated aromatics have shown therapeutic promise.
Analytical Characterization
Proper characterization of 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid is essential for confirming its structure and purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure and purity of boronic acids. For this compound, both ¹H and ¹³C NMR would provide valuable structural information:
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¹H NMR: Would show signals for the aromatic protons, the methoxy group protons, and the boronic acid hydroxyl protons
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¹³C NMR: Would confirm the carbon framework and the positions of the functional groups
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¹⁹F NMR: Would be particularly useful for confirming the fluorine environments
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¹¹B NMR: Could provide information about the boron environment
Comparison with Related Compounds
3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid belongs to a family of fluorinated phenylboronic acids, each with distinct properties and applications.
Structural Analogs
Several structurally related compounds have been identified in the search results:
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(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid (CAS: 159020-59-4): Lacks the methoxy group at the 4-position
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(4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid (CAS: 182344-16-7): Different positioning of functional groups
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5-Fluoro-2-(trifluoromethyl)phenylboronic acid (CAS: 928053-97-8): Alternative arrangement of substituents
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(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid (CAS: 864759-68-2): Different positioning of the trifluoromethyl group
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4-Fluoro-3-(trifluoromethyl)phenylboronic acid (CAS: 182344-23-6): Alternative arrangement of fluorine and trifluoromethyl groups
The presence of the methoxy group in 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid distinguishes it from these analogs, potentially altering its reactivity, solubility, and electronic properties.
Reactivity Comparisons
The methoxy group at the 4-position in 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid likely influences its reactivity compared to analogs without this substituent:
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The electron-donating nature of the methoxy group may partially counterbalance the electron-withdrawing effects of the fluorine and trifluoromethyl groups
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The methoxy group could provide a site for additional reactions or modifications
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The combination of electron-donating and electron-withdrawing groups creates a unique electronic environment that may influence the reactivity of the boronic acid group
Research Developments and Future Perspectives
Current Research Applications
3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid continues to be explored in various research contexts, particularly in medicinal chemistry and materials science. Its unique combination of functional groups makes it valuable for creating molecules with specific electronic and pharmacological properties.
Future Research Directions
Potential areas for future research involving 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid include:
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Development of novel cross-coupling methodologies that take advantage of its electronic properties
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Investigation of its utility in the synthesis of pharmaceutical candidates
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Exploration of its potential in developing functional materials
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Study of structure-activity relationships in compounds containing this moiety
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